molecular formula C15H14ClNO B2899379 N-benzyl-2-chloro-N-phenylacetamide CAS No. 2653-14-7

N-benzyl-2-chloro-N-phenylacetamide

Cat. No. B2899379
CAS RN: 2653-14-7
M. Wt: 259.73
InChI Key: CFSKJDUGDLZDTI-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-phenylacetamide is a chemical compound with the molecular formula C15H14ClNO . It has an average mass of 259.731 Da and a monoisotopic mass of 259.076385 Da .


Molecular Structure Analysis

The InChI code for N-benzyl-2-chloro-N-phenylacetamide is 1S/C15H14ClNO/c16-11-15(18)17(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

N-benzyl-2-chloro-N-phenylacetamide is a powder with a melting point of 75-76 degrees Celsius . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Alkylation : N-Phenyl-2-phenylacetamide, a related compound, can be alkylated with benzyl chloride under microwave irradiation in a solvent-free system. This alkylation yields various N-, O-, and C-products, with the N-product being the main product under microwave conditions. An excess of base and benzyl chloride leads to a higher yield of the O-product (Mijin et al., 2008).

  • Synthesis in Different Conditions : Benzylation of N-phenyl-2-phenylacetamide, a similar compound, can also be carried out in the presence of phase-transfer catalysts. The formation of alkylation products can be tracked by gas chromatography, indicating the versatility of the synthesis process under different conditions (Mijin et al., 1997).

  • Nickel-Catalyzed Aminocarbonylation : Phenylacetamides, a group including N-benzyl-2-chloro-N-phenylacetamide, are versatile in synthetic chemistry. They can be used in nickel-catalyzed formal aminocarbonylation of secondary benzyl chlorides with isocyanides, a process highlighted by wide functional group tolerance under mild conditions (Wang et al., 2020).

Potential Pharmaceutical Applications

  • Sigma1 Receptor Ligands : N-(1-benzylpiperidin-4-yl)arylacetamides, chemically related to N-benzyl-2-chloro-N-phenylacetamide, have been synthesized and evaluated for their binding properties to sigma1 and sigma2 receptors. They display higher affinity for sigma1 versus sigma2 receptors, indicating potential pharmaceutical applications (Huang et al., 2001).

  • Anticonvulsant Activities : Derivatives of N-benzyl-2-acetamidopropionamide, structurally related to N-benzyl-2-chloro-N-phenylacetamide, have demonstrated potent anticonvulsant activities. This suggests potential applications of related compounds in the treatment of seizures (Choi et al., 1996).

  • Antibacterial Properties : Compounds such as 2-aryloxy-N-phenylacetamide have shown antibacterial activity against various bacteria. This highlights the potential of N-benzyl-2-chloro-N-phenylacetamide and similar compounds in developing new antibacterial agents (Yele et al., 2021).

Safety and Hazards

N-benzyl-2-chloro-N-phenylacetamide is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

N-benzyl-2-chloro-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c16-11-15(18)17(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSKJDUGDLZDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-chloro-N-phenylacetamide

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